molecular formula C15H19N5O B6966769 6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide

6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide

Cat. No.: B6966769
M. Wt: 285.34 g/mol
InChI Key: HPKILQOGBOCRGI-UHFFFAOYSA-N
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Description

6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a triazole ring, and a cyclobutyl group

Properties

IUPAC Name

6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10(2)12-5-4-11(8-16-12)13(21)19-15(6-3-7-15)14-17-9-18-20-14/h4-5,8-10H,3,6-7H2,1-2H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKILQOGBOCRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)NC2(CCC2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced through a cycloaddition reaction or by using a cyclobutyl halide in a substitution reaction.

    Pyridine Ring Functionalization: The pyridine ring is functionalized with the carboxamide group through an amide coupling reaction, often using reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle larger quantities of reactants.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide
  • **6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclopropyl]pyridine-3-carboxamide

Uniqueness

6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to similar compounds with cyclopropyl or other ring systems. This uniqueness can influence its binding affinity and selectivity towards biological targets.

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